2-Chloro-3-(trifluoromethyl)-DL-phenylalanine
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Overview
Description
2-Chloro-3-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of a chloro group and a trifluoromethyl group on the phenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reactions, which can be achieved through radical or nucleophilic pathways . The chloro group can be introduced via electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The process often includes protection and deprotection steps to ensure the selective introduction of functional groups. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Chloro-3-(trifluoromethyl)-DL-phenylalanine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(trifluoromethyl)-DL-phenylalanine involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins . The chloro group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-Chloro-3-(trifluoromethyl)phenylboronic acid
- 2-Chloro-3-(trifluoromethyl)phenol
- 2-Chloro-3-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 2-Chloro-3-(trifluoromethyl)-DL-phenylalanine is unique due to its amino acid backbone, which imparts distinct biochemical properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-8-5(4-7(15)9(16)17)2-1-3-6(8)10(12,13)14/h1-3,7H,4,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOIILYMYQMEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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